3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile
CAS No.: 338982-10-8
Cat. No.: VC1998049
Molecular Formula: C13H8Cl2N2S
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile - 338982-10-8](/images/structure/VC1998049.png)
Specification
CAS No. | 338982-10-8 |
---|---|
Molecular Formula | C13H8Cl2N2S |
Molecular Weight | 295.2 g/mol |
IUPAC Name | 3-amino-4-(2,6-dichlorophenyl)sulfanylbenzonitrile |
Standard InChI | InChI=1S/C13H8Cl2N2S/c14-9-2-1-3-10(15)13(9)18-12-5-4-8(7-16)6-11(12)17/h1-6H,17H2 |
Standard InChI Key | FISQHGPGQXANAC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile, identified by CAS number 338982-10-8, is a nitrile compound featuring a unique molecular architecture. The compound consists of a benzonitrile core with an amino group at position 3 and a sulfanyl linkage to a 2,6-dichlorophenyl group at position 4. This molecular arrangement creates a distinctive chemical entity with specific reactivity patterns and potential applications in chemical synthesis .
The molecular structure features several functional groups that contribute to its chemical behavior and potential applications:
-
A nitrile (cyano) group (-C≡N) providing a site for various transformations
-
An amino group (-NH2) that can participate in hydrogen bonding and nucleophilic reactions
-
A sulfanyl linkage (-S-) connecting the two aromatic rings
-
Two chlorine atoms at positions 2 and 6 on one of the phenyl rings, contributing to the molecule's electronic distribution and reactivity
Identification Parameters
Table 1: Chemical Identification Data
Parameter | Value |
---|---|
CAS Number | 338982-10-8 |
IUPAC Name | 3-amino-4-(2,6-dichlorophenyl)sulfanylbenzonitrile |
Molecular Formula | C13H8Cl2N2S |
Molecular Weight | 295.2 g/mol |
Standard InChI | InChI=1S/C13H8Cl2N2S/c14-9-2-1-3-10(15)13(9)18-12-5-4-8(7-16)6-11(12)17/h1-6H,17H2 |
Standard InChIKey | FISQHGPGQXANAC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl |
PubChem Compound ID | 2763370 |
This identification information allows for precise database searches and facilitates accurate chemical referencing in scientific literature and regulatory documentation .
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile determine its behavior in various chemical environments and influence its potential applications in research and development settings.
Physical Properties
Table 2: Physical Properties
The compound's relatively high boiling point (409.5±45.0 °C) suggests strong intermolecular forces, likely due to the presence of the polar functional groups and the potential for hydrogen bonding through the amino group. The high flash point (201.4±28.7 °C) indicates low volatility and relatively low flammability hazard .
Chemical Reactivity
The chemical structure of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile suggests several potential reactive sites:
-
The amino group (-NH2) can participate in numerous reactions including:
-
Nucleophilic substitutions
-
Condensations with carbonyl compounds
-
Formation of amides and related derivatives
-
Diazotization reactions
-
-
The nitrile group (-C≡N) is susceptible to:
-
Hydrolysis to carboxylic acids or amides
-
Reduction to primary amines
-
Addition reactions with nucleophiles
-
-
The sulfanyl linkage provides opportunities for:
-
Oxidation to sulfoxides or sulfones
-
Nucleophilic displacement reactions
-
-
The aromatic system with electron-withdrawing chlorine substituents influences the electronic distribution within the molecule, potentially directing the regioselectivity of reactions and modifying the reactivity of the functional groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume